molecular formula C18H16N2O2 B11349832 N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11349832
M. Wt: 292.3 g/mol
InChI Key: STLFBDWZGJLJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a heterocyclic compound that contains both furan and pyridine rings. These structures are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Attachment of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the furan and pyridine intermediates with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Known for its anticancer properties.

    N-(FURAN-2-YLMETHYL)-PYRAZOLE-4-CARBOXAMIDE: Studied for its antimicrobial activity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combined furan and pyridine structures, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-14-6-4-7-15(12-14)18(21)20(13-16-8-5-11-22-16)17-9-2-3-10-19-17/h2-12H,13H2,1H3

InChI Key

STLFBDWZGJLJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.